- Preparation and application of double-headed smoothened receptor ligand, China, , ,
Cas no 944561-46-0 (Propargyl-PEG2-CH2COOH)

Propargyl-PEG2-CH2COOH structure
Nom du produit:Propargyl-PEG2-CH2COOH
Numéro CAS:944561-46-0
Le MF:C9H14O5
Mégawatts:202.204463481903
MDL:MFCD30469071
CID:4552097
PubChem ID:58281034
Propargyl-PEG2-CH2COOH Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid
- Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]acetic Acid
- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid
- Propargyl-PEG2-CH2COOH
- TQR1087
- SY251179
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]acetic acid (ACI)
- CS-15082
- C13039
- AKOS037650624
- C9H14O5
- EN300-7462425
- CS-M3521
- 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)aceticacid
- DA-77105
- 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid
- SCHEMBL2508139
- BP-28014
- MFCD30469071
- HY-41922
- {2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid
- Propargyl-PEG3-CH2CO2H
- 944561-46-0
-
- MDL: MFCD30469071
- Piscine à noyau: 1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11)
- La clé Inchi: FWONAGPFSKACQC-UHFFFAOYSA-N
- Sourire: O(CCOCC#C)CCOCC(=O)O
Propriétés calculées
- Qualité précise: 202.08412354g/mol
- Masse isotopique unique: 202.08412354g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 9
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 65
- Le xlogp3: -0.5
Propargyl-PEG2-CH2COOH PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P936536-250mg |
2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]acetic acid |
944561-46-0 | ≥95% | 250mg |
¥945.00 | 2022-08-31 | |
eNovation Chemicals LLC | Y1050498-100mg |
Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]- |
944561-46-0 | 95% | 100mg |
$80 | 2024-06-06 | |
Bestfluorodrug | YFL00279-10.0g |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid |
944561-46-0 | 97% | 10.0g |
¥12000 | 2023-01-04 | |
Key Organics Ltd | CS-15082-1G |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid |
944561-46-0 | >95% | 1g |
£1443.00 | 2025-02-08 | |
Enamine | EN300-7462425-0.5g |
2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid |
944561-46-0 | 95% | 0.5g |
$69.0 | 2024-05-23 | |
MedChemExpress | HY-41922-50mg |
Propargyl-PEG2-CH2COOH |
944561-46-0 | ≥95.0% | 50mg |
¥625 | 2024-04-15 | |
Enamine | EN300-7462425-2.5g |
2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid |
944561-46-0 | 95% | 2.5g |
$180.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061906-1g |
Propargyl-PEG2-CH2COOH |
944561-46-0 | 95% | 1g |
¥1537.00 | 2024-04-24 | |
Enamine | EN300-7462425-0.1g |
2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid |
944561-46-0 | 95% | 0.1g |
$30.0 | 2024-05-23 | |
Enamine | EN300-7462425-0.25g |
2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid |
944561-46-0 | 95% | 0.25g |
$44.0 | 2024-05-23 |
Propargyl-PEG2-CH2COOH Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 6 h, rt → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 6 h, rt → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Water
Référence
- Tripodal amine ligands for accelerating Cu-catalyzed azide-alkyne cycloaddition: efficiency and stability against oxidation and dissociationCatalysis Science & Technology, 2017, 7(12), 2474-2485,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 1 h, 15 °C
Référence
- A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein DegradationJournal of Medicinal Chemistry, 2018, 61(2), 453-461,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of chromanyl compounds as antidiabetic agents, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Acetone ; -5 °C; -5 °C → rt; 3 h, rt
Référence
- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 20 h, rt
Référence
- Preparation of selective Bcl-xL PROTAC compounds as antcancer agents, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Acetone ; 0 °C; 3 h, 0 °C
Référence
- Macroscopic Change in Luminescent Color by Thermally Driven Sliding Motion in [3]RotaxanesChemistry - A European Journal, 2020, 26(15), 3385-3389,
Méthode de production 8
Conditions de réaction
Référence
- Compound bearing β-galactoside-introduced self-immolative linker, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt → reflux; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt → reflux; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Elucidation of Distinct Modular Assemblies of Smoothened Receptor by Bitopic Ligand MeasurementJournal of Medicinal Chemistry, 2021, 64(18), 13830-13840,
Méthode de production 10
Conditions de réaction
Référence
- Preparation of single molecular weight polyethylene glycol monoacetic acid, China, , ,
Propargyl-PEG2-CH2COOH Raw materials
- Propargyl-PEG2-OH
- Propargyl-PEG2-CH2COOtBu
- to ntu
- Propargyl-PEG3-alcohol
- Ethanol, 2,2',2''-[nitrilotris(methylene-1H-1,2,3-triazole-4,1-diyl-2,1-ethanediyloxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-
Propargyl-PEG2-CH2COOH Preparation Products
Propargyl-PEG2-CH2COOH Littérature connexe
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944561-46-0)Propargyl-PEG2-CH2COOH

Pureté:99%
Quantité:5g
Prix ($):394.0